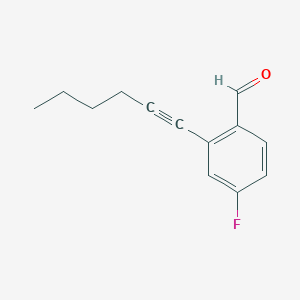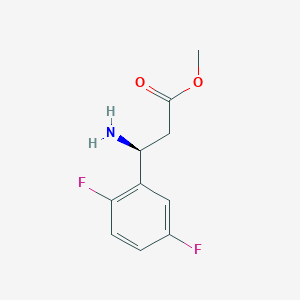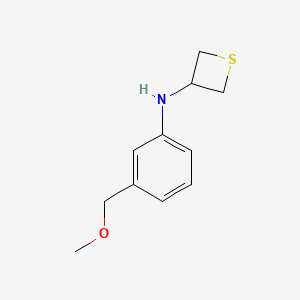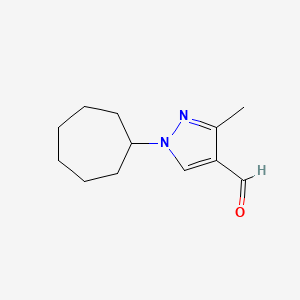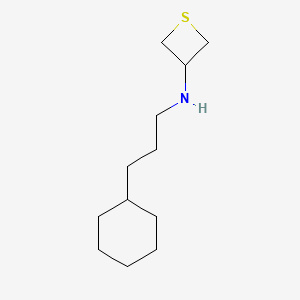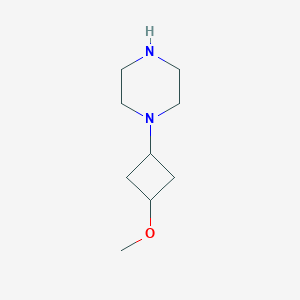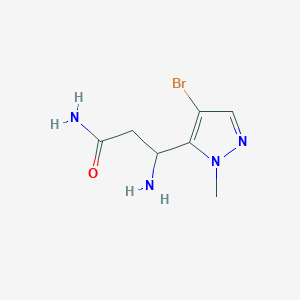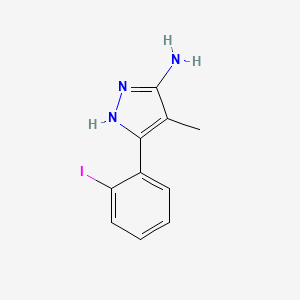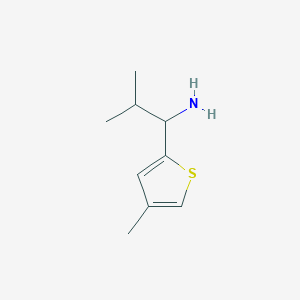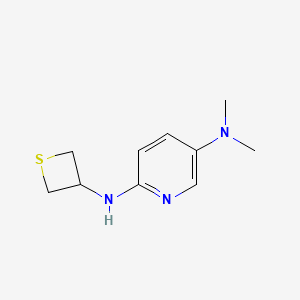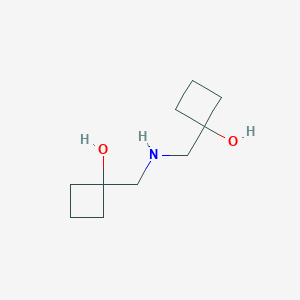
1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) is a complex organic compound characterized by its unique structure, which includes two cyclobutanol rings connected by a methylene bridge and an azanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Cyclobutanone, formaldehyde, and ammonia
Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing
Purification: Techniques such as distillation, crystallization, or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can be compared with other similar compounds, such as:
1,1’-(Azanediylbis(methylene))bis(cyclopentan-1-ol): Similar structure but with cyclopentanol rings instead of cyclobutanol.
1,1’-(Azanediylbis(methylene))bis(cyclohexan-1-ol): Contains cyclohexanol rings, leading to different chemical and physical properties.
1,1’-(Azanediylbis(methylene))bis(cycloheptan-1-ol): Features cycloheptanol rings, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-[[(1-hydroxycyclobutyl)methylamino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9(3-1-4-9)7-11-8-10(13)5-2-6-10/h11-13H,1-8H2 |
Clé InChI |
OSIPHUVFNIVNRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CNCC2(CCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
